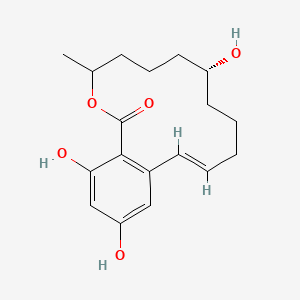

alpha-Zearalenol

Description

The exact mass of the compound (8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24O5 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12?,14-/m1/s1 |

InChI Key |

FPQFYIAXQDXNOR-RLFMVEGUSA-N |

Isomeric SMILES |

CC1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

(-)-beta-zearalenol (3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one 1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)- 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one alpha-zearalenol alpha-zearalenol, (cis)-isomer beta-trans-zearalenol beta-zearalenol zearalenol |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of alpha-Zearalenol (B28931)

Abstract

This compound (α-ZOL), a prominent metabolite of the mycotoxin zearalenone (B1683625) (ZEN), is a potent non-steroidal estrogen that raises significant concerns for human and animal health. First identified as a product of ZEN's biotransformation, α-ZOL exhibits greater estrogenic activity than its parent compound, primarily through its high affinity for estrogen receptors. This guide provides a comprehensive overview of the discovery, history, and core scientific principles of α-ZOL. It details the metabolic pathways, toxicological effects, and the analytical methodologies used for its characterization. Quantitative data are presented in structured tables, and key experimental protocols are described to provide a practical resource for the scientific community. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological impact and the methods for its study.

Discovery and History

Zearalenone (ZEN), also known as F-2 mycotoxin, was first identified in the early 1960s as an estrogenic metabolite produced by fungi of the Fusarium genus, particularly Fusarium graminearum, which commonly contaminates cereal crops like maize, wheat, and barley.[1][2][3] The discovery was prompted by observations of estrogenic syndromes in livestock, especially swine, that consumed moldy feed.[1]

Subsequent research into the metabolism of zearalenone revealed that it is biotransformed in animals into two major metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL).[4][5] These metabolites are formed by the reduction of ZEN's ketone group.[4] In 1981, Ueno and Tashiro identified α-ZOL as the major hepatic metabolite of zearalenone in rats.[6] Their work demonstrated that α-ZOL possesses significantly higher estrogenic activity than the parent mycotoxin, establishing it as a critical compound of interest in toxicology and endocrinology.[6] This discovery shifted the focus of risk assessment from solely zearalenone to include its more potent derivatives. α-ZOL is now recognized as a key contributor to the mycoestrogenic effects observed after exposure to ZEN-contaminated food and feed.[5][7]

Biochemical Profile and Metabolism

This compound is a resorcylic acid lactone and a nonsteroidal estrogen.[5] Its chemical structure is similar to that of natural estrogens, allowing it to bind to and activate estrogen receptors.[2]

Chemical and Physical Properties

The fundamental properties of α-Zearalenol are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one | [8] |

| Synonyms | α-ZEL, this compound | [8] |

| CAS Number | 36455-72-8 | [5] |

| Molecular Formula | C₁₈H₂₄O₅ | [5][9] |

| Molar Mass | 320.385 g·mol⁻¹ | [5][9] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; limited water solubility. | [10] |

| UV Absorption Maxima (in Methanol) | 235, 275, 315 nm | [8] |

Metabolism of Zearalenone to α-Zearalenol

Zearalenone is rapidly absorbed after oral ingestion and undergoes extensive metabolism, primarily in the liver and intestines.[4][11] The conversion to α-ZOL and its epimer, β-ZOL, is a critical step in its toxicokinetics. This biotransformation is catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes.[11][12]

The production of α-ZOL is considered an activation pathway, as it is 3 to 4 times more estrogenic than ZEN.[5][12] Conversely, the formation of β-ZOL is a deactivation pathway, as it has lower estrogenic activity.[12] The ratio of α-ZOL to β-ZOL produced varies significantly between species. For instance, pigs produce larger amounts of the highly estrogenic α-ZOL, making them particularly sensitive to zearalenone.[4][13] Further metabolism involves conjugation with glucuronic acid, which facilitates excretion and is considered a detoxification reaction.[1][14]

Toxicological Profile

The toxicity of α-ZOL is primarily linked to its potent estrogenic activity, which disrupts the endocrine system. It also exhibits other forms of toxicity, including cytotoxicity and genotoxicity.

Estrogenic and Reproductive Toxicity

This compound exerts its effects by binding to estrogen receptors (ERs), primarily ERα.[8][15] Its binding affinity for ERs is significantly higher than that of ZEN and β-ZOL.[16] This potent agonistic activity leads to various reproductive disorders.[1] In males, exposure to α-ZOL has been shown to reduce testosterone (B1683101) concentrations, decrease sperm counts, and lower fertility rates.[17][18]

| Parameter | Species/Model | Dose/Concentration | Effect | Reference |

| Estrogenic Potency vs. ZEN | - | - | ~3-4 times more potent | [5] |

| ERα Agonism (EC₅₀) | MCF-7 cells | 0.06 nM | Increased cell proliferation | [8] |

| Androgen Receptor Antagonism (IC₅₀) | Human receptor | 4,170 nM | - | [8] |

| Uterine Weight | Immature mice | 1 mg/kg | Increased uterine weight | [8] |

| Sperm Count & Testosterone | Male mice | 25, 50, 75 mg/kg/day for 7 days (i.p.) | Significant, dose-dependent reduction | [17] |

| Pregnancy Rate | Female mice mated with treated males | 25, 50, 75 mg/kg/day for 7 days (i.p.) | Significantly low pregnancy rate | [17] |

| Acrosome Reaction | Stallion sperm (in vitro) | 100 µM | Increased percentage of live, acrosome-reacted sperm | [19] |

Cytotoxicity and Oxidative Stress

Beyond its endocrine-disrupting effects, α-ZOL can induce cytotoxicity and oxidative stress in various cell types. Studies using human Caco-2 intestinal cells have shown that α-ZOL can induce cell death, DNA fragmentation, and the generation of malondialdehyde (MDA), a marker of lipid peroxidation.[20] These effects are associated with the activation of caspase-3, indicating an apoptotic cell death pathway.[20][21]

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cytotoxicity (IC₅₀) | Pig neutrophils | 59.0 µM | - | [8] |

| Cell Viability | Human Caco-2 cells | - | Inhibition of cell viability | [20][21] |

| DNA Fragmentation | Human Caco-2 cells | - | Increased DNA lesions | [20] |

| Oxidative Stress | Human Caco-2 cells | - | Increased MDA generation | [20] |

| IL-8 Synthesis | Porcine PMNs | 10 µM | -49.2% decrease after 3h | [15] |

Signaling Pathway

This compound's primary mechanism of action is through the modulation of estrogen receptor signaling. As a potent agonist for ERα, it mimics the action of 17β-estradiol.[15] Upon binding, the α-ZOL-ER complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a cascade of physiological effects associated with estrogen, such as cell proliferation in hormone-responsive tissues like the breast and uterus.[15][22]

Experimental Protocols

Accurate detection and characterization of α-ZOL are crucial for research and regulatory purposes. The following sections outline key experimental methodologies.

Sample Preparation and Analysis Workflow

The analysis of α-ZOL in complex matrices like food, feed, or biological fluids typically involves extraction, cleanup, and instrumental analysis.[23] A common workflow utilizes immunoaffinity columns (IAC) for selective cleanup followed by chromatographic separation and detection.[23][24]

Protocol: Extraction and Immunoaffinity Cleanup

This protocol is adapted from methods used for analyzing zearalenone and its metabolites in feed and biological samples.[23][25]

-

Sample Homogenization : Grind a representative sample (e.g., 5g of cereal) to a fine powder.[23]

-

Extraction : Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 50:50, v/v) to the homogenized sample. Shake vigorously for 30 minutes.[26]

-

Centrifugation/Filtration : Centrifuge the mixture to pellet solid debris. Filter the supernatant through a Whatman No. 4 filter or equivalent.[23]

-

Column Loading : Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline) and pass it slowly through a zearalenone-specific immunoaffinity column (IAC). The antibodies in the column will bind ZEN, α-ZOL, and β-ZOL.[23][25]

-

Washing : Wash the IAC with 10 mL of water or buffer to remove interfering, non-bound compounds.[23]

-

Elution : Elute the bound mycotoxins from the column using 2 mL of methanol. Collect the eluate.[23]

-

Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the analytical instrument.[23]

Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and widely used method for the quantification of ZEN and its metabolites, which are naturally fluorescent.[1][23]

-

Chromatographic System : An HPLC system equipped with a fluorescence detector.

-

Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile, water, and methanol. A typical mobile phase could be acetonitrile/water/methanol (e.g., 46:46:8, v/v/v).

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Fluorescence Detection : Set the excitation wavelength to 274 nm and the emission wavelength to 440 nm. Zearalenone exhibits maximum fluorescence with excitation at 314 nm and emission at 450 nm in ethanol.[1]

-

Quantification : Create a calibration curve using certified standards of α-ZOL. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Protocol: E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the estrogenic activity of compounds. It utilizes the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.[16][22]

-

Cell Culture : Culture MCF-7 cells in a standard medium. Before the assay, switch the cells to a steroid-free medium (e.g., phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum) for several days to deplete endogenous hormones and synchronize the cells.

-

Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to attach.

-

Exposure : Expose the cells to a range of concentrations of α-ZOL (e.g., 6.25 to 25 µM), a positive control (17β-estradiol), and a solvent control for a period of 6 days.[16][22]

-

Cell Proliferation Measurement : After the exposure period, quantify cell proliferation. This can be done by staining the cells with a dye like sulforhodamine B (SRB) or using a metabolic assay like the MTT assay.

-

Data Analysis : Calculate the proliferative effect (PE) relative to the solvent control. The results can be expressed as a Relative Proliferative Effect (RPE), where the effect of the positive control (17β-estradiol) is set to 100%.[22][27]

Conclusion

Since its identification as a major metabolite of zearalenone, this compound has been recognized as a mycotoxin of significant concern. Its potent estrogenic activity, which surpasses that of its parent compound, makes it a powerful endocrine disruptor in both humans and animals. A thorough understanding of its discovery, metabolic activation, toxicological effects, and signaling pathways is essential for accurate risk assessment and the development of effective mitigation strategies. The analytical and biological protocols detailed in this guide serve as a foundational resource for professionals in research and drug development, facilitating continued investigation into the impacts of this important mycoestrogen.

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. extension.psu.edu [extension.psu.edu]

- 4. mdpi.com [mdpi.com]

- 5. α-Zearalenol - Wikipedia [en.wikipedia.org]

- 6. This compound, a major hepatic metabolite in rats of zearalenone, an estrogenic mycotoxin of Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Zearalenone? - Romer Labs [romerlabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. (-)-alpha-Zearalenol | C18H24O5 | CID 5284645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bioaustralis.com [bioaustralis.com]

- 11. Metabolic conversion of zearalenone to this compound by goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zearalenone and Its Derivatives α-Zearalenol and β-Zearalenol Decontamination by Saccharomyces cerevisiae Strains Isolated from Bovine Forage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Toxic effects of zearalenone and its derivatives this compound on male reproductive system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxic effects of zearalenone and this compound on the regulation of steroidogenesis and testosterone production in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dose-response effects of estrogenic mycotoxins (zearalenone, alpha- and beta-zearalenol) on motility, hyperactivation and the acrosome reaction of stallion sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative study of toxic effects of zearalenone and its two major metabolites this compound and beta-zearalenol on cultured human Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Concentration of Zearalenone, this compound and Beta-Zearalenol in the Myocardium and the Results of Isometric Analyses of the Coronary Artery in Prepubertal Gilts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

alpha-Zearalenol chemical structure and properties

An In-depth Technical Guide to α-Zearalenol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Zearalenol (α-ZEL), a potent mycoestrogen. It details its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies. The information is intended to support research and development efforts in toxicology, endocrinology, and pharmacology.

α-Zearalenol is a non-steroidal estrogenic mycotoxin belonging to the resorcylic acid lactone group.[1] It is a major active metabolite of zearalenone, a toxin produced by fungi of the Fusarium genus.[1][2] The conversion from the parent compound occurs primarily in the liver.[1][3]

Chemical Structure

-

IUPAC Name : (3S,7R,11E)-3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one[2]

Physicochemical Data

The key physicochemical properties of α-Zearalenol are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₄O₅ | [2][5][6] |

| Molecular Weight | 320.38 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid/powder | [2][5] |

| Melting Point | >144°C (decomposes) | [] |

| Boiling Point | 599.0 ± 50.0°C (Predicted) | [] |

| UV Absorption Maxima | 236, 274, 316 nm (in Methanol) | [2][8] |

| InChI Key | FPQFYIAXQDXNOR-QDKLYSGJSA-N | [2] |

Solubility

Solubility is a critical parameter for in vitro and in vivo experimental design.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | ~30 mg/mL | [2][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [2][9] |

| Methanol | ~10 mg/mL | [9] |

| Ethanol | Soluble | [9] |

| Water | Limited solubility / ~0.002 g/100 mL (for Zearalenone) | [8][9] |

Biological Activity and Mechanism of Action

α-Zearalenol's biological effects are primarily driven by its structural similarity to endogenous estrogens, allowing it to interact with estrogen receptors.

Estrogenic Activity

α-Zearalenol is a potent agonist for Estrogen Receptor Alpha (ERα).[2] Its binding affinity for estrogen receptors is approximately three to four times higher than that of its parent compound, zearalenone, making it a significantly more potent mycoestrogen.[1][3][10] This potent estrogenic activity is the basis for its various physiological and pathological effects.[11]

Key estrogenic effects include:

-

Stimulation of Estrogen-Dependent Cell Proliferation : It significantly increases the proliferation of ER-positive breast cancer cells, such as MCF-7, with an EC₅₀ value as low as 0.06 nM.[2][5]

-

Uterotrophic Effects : In vivo studies demonstrate that α-Zearalenol administration increases uterine weight in immature female mice, a classic indicator of estrogenic action.[2]

Other Biological Activities

Beyond its estrogenic effects, α-Zearalenol exhibits other notable biological activities:

-

Androgen Receptor Antagonism : It acts as an antagonist to the human androgen receptor, with an IC₅₀ of 4,170 nM.[2]

-

Cytotoxicity : It induces cytotoxicity in certain cell types, such as stimulated pig neutrophils (IC₅₀ = 59.0 µM).[2]

-

Reproductive Toxicity : As a potent endocrine disruptor, it can impair fertility and lead to abnormal fetal development in animals.[4]

Signaling Pathway

The primary mechanism of action for α-Zearalenol is the activation of the classical estrogen receptor signaling pathway. Upon entering a target cell, it binds to ERα in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. The activated receptor-ligand complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes, which ultimately leads to cell proliferation and other estrogenic responses.

Experimental Protocols

This section outlines common methodologies for the extraction, analysis, and biological assessment of α-Zearalenol.

Extraction and Cleanup from Complex Matrices

Accurate quantification of α-Zearalenol requires efficient extraction from matrices like animal feed, urine, or tissue, followed by cleanup to remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) from Corn [12]

-

Homogenization : Grind corn sample to a fine powder.

-

Extraction : Extract a 50 g subsample with 100 mL of methanol:water (1:1, v/v) by blending at high speed for 3 minutes.

-

Filtration : Filter the extract through fluted filter paper.

-

Dilution : Dilute 10 mL of the filtrate with 40 mL of water.

-

SPE Cleanup :

-

Condition a C18 SPE cartridge (or extraction disk) with 5 mL of methanol, followed by 5 mL of water.

-

Pass the diluted extract through the conditioned C18 cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute α-Zearalenol with 5 mL of methanol:water (70:30, v/v).

-

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a known volume of mobile phase for analysis.

References

- 1. α-Zearalenol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, a major hepatic metabolite in rats of zearalenone, an estrogenic mycotoxin of Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-alpha-Zearalenol | C18H24O5 | CID 5284645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. toku-e.com [toku-e.com]

- 8. Zearalenone - Wikipedia [en.wikipedia.org]

- 9. bioaustralis.com [bioaustralis.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | 36455-72-8 [chemicalbook.com]

- 12. academic.oup.com [academic.oup.com]

The Natural Occurrence of alpha-Zearalenol in Cereals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Zearalenol (α-ZEL), a major metabolite of the mycotoxin zearalenone (B1683625) (ZEN), is a significant contaminant in cereals worldwide. Produced by various Fusarium species, ZEN and its metabolites pose a considerable risk to human and animal health due to their estrogenic activity.[1][2] α-ZEL, in particular, exhibits a higher binding affinity to estrogen receptors than its parent compound, making its presence in the food chain a critical concern.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of α-ZEL in cereals, detailed experimental protocols for its detection, and an exploration of its metabolic and signaling pathways.

Data Presentation: Natural Occurrence of α-Zearalenol in Cereals

The following tables summarize quantitative data on the natural occurrence of α-Zearalenol in various cereals, compiled from multiple studies. These values highlight the prevalence and concentration range of this mycotoxin in common food and feed commodities.

Table 1: Occurrence of this compound (α-ZEL) in Corn

| Geographic Location | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Analytical Method | Reference |

| Korea | 24 | 5 (21%) | ND - 423 | - | UHPLC-MS/MS | [5] |

| Korea | 46 | Present (not specified) | Up to 423 | - | GC-MS | [5] |

| Egypt | Not Specified | 75% (ZEN) | 3 - 560 (ZEN) | 60 (ZEN) | HPLC | [6] |

ND: Not Detected

Table 2: Occurrence of this compound (α-ZEL) in Wheat

| Geographic Location | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Analytical Method | Reference |

| Canada | 83 | 0 (0%) | ND | ND | LC-MS/MS | [3] |

ND: Not Detected

Table 3: Occurrence of this compound (α-ZEL) in Barley

| Geographic Location | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Analytical Method | Reference |

| Canada | 72 | 1 (1%) | Present (not specified) | - | LC-MS/MS | [3] |

| Korea | 39 | Present (not specified) | - | - | GC-MS | [5] |

Table 4: Occurrence of this compound (α-ZEL) in Oats

| Geographic Location | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Analytical Method | Reference |

| Various | Not Specified | Present (not specified) | - | - | LC-MS/MS | [7] |

Experimental Protocols

Accurate quantification of α-ZEL in complex cereal matrices requires robust and validated analytical methods. This section details common experimental protocols, from sample preparation to instrumental analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used extraction and cleanup technique for mycotoxin analysis in food matrices.[8][9][10]

a. Extraction:

-

Weigh 5 g of a homogenized cereal sample into a 50 mL polypropylene (B1209903) centrifuge tube.[9]

-

Add 20 mL of an acetonitrile (B52724)/water (80:20, v/v) extraction solvent.[11]

-

Shake vigorously for 30-60 minutes using a mechanical shaker.[9][11]

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to induce phase separation.

-

Vortex for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.[10]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).[10]

-

Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.[10]

-

The supernatant is ready for analysis or can be further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.[10]

Sample Cleanup: Immunoaffinity Columns (IAC)

IACs provide highly specific cleanup by utilizing monoclonal antibodies that bind to ZEN and its metabolites.[12][13][14]

-

Extraction: Extract the mycotoxins from the cereal sample using a suitable solvent mixture (e.g., acetonitrile/water).[15]

-

Dilution: Dilute the filtered extract with a phosphate-buffered saline (PBS) or water to a solvent concentration that does not interfere with antibody binding (typically <10% organic solvent).[16]

-

Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops/second).[17] The toxins will bind to the antibodies.

-

Washing: Wash the column with PBS or water to remove unbound matrix components.[17]

-

Elution: Elute the bound toxins with a small volume of methanol (B129727).[15][17] The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[16][18]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[19]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for ZEN and its metabolites.[15][16]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For α-ZEL, a common transition is m/z 319 -> 175.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of α-ZEL, but requires a derivatization step to increase the volatility of the analyte.[20][21][22]

-

Derivatization (Silylation):

-

Evaporate the cleaned-up sample extract to complete dryness under a gentle stream of nitrogen.[23]

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[23]

-

Heat the mixture (e.g., 60-90°C for 10-30 minutes) to facilitate the reaction.[22][23]

-

Cool to room temperature before injection into the GC-MS system.[23]

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron Impact (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for quantification.

-

Mandatory Visualizations

Metabolic Pathway of Zearalenone to this compound

Caption: Metabolic reduction of Zearalenone to its primary metabolites, α- and β-Zearalenol.

Experimental Workflow for α-Zearalenol Analysis in Cereals

Caption: A typical experimental workflow for the analysis of α-Zearalenol in cereal samples.

Signaling Pathway of this compound Induced Estrogenic Effects

Caption: Simplified signaling pathway of α-Zearalenol's estrogenic and cytotoxic effects.

References

- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unipr.it [air.unipr.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lcms.cz [lcms.cz]

- 12. Purification columns - Food & Feed Analysis [food.r-biopharm.com]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. jfda-online.com [jfda-online.com]

- 16. benchchem.com [benchchem.com]

- 17. aokin.de [aokin.de]

- 18. Multi-Mycotoxin Determination in Cereals Using LC-MS/MS Method [fooder.areeo.ac.ir]

- 19. researchgate.net [researchgate.net]

- 20. Study of the chemical derivatization of zearalenone and its metabolites for gas chromatography-mass spectrometry analysis of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to Alpha-Zearalenol Contamination in Animal Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-zearalenol (α-ZOL) is a potent mycoestrogen, a secondary metabolite produced by fungi of the Fusarium genus, which are common contaminants of cereal grains used in animal feed. It is a major metabolite of zearalenone (B1683625) (ZEN), formed primarily in the liver during first-pass metabolism.[1] The estrogenic activity of α-ZOL is significantly higher than that of its parent compound, making it a significant concern for animal health, productivity, and potentially, for human health through the food chain. This technical guide provides a comprehensive overview of α-ZOL contamination in animal feed, focusing on its chemistry, metabolism, toxicological effects, and analytical methodologies for its detection and quantification.

Chemistry and Physicochemical Properties

This compound is a non-steroidal estrogen belonging to the resorcylic acid lactone group.[1] Its chemical structure gives it the ability to bind to estrogen receptors, leading to its characteristic biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄O₅ | [1] |

| Molar Mass | 320.38 g/mol | [1] |

| CAS Number | 36455-72-8 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | |

| UV max (in Ethanol) | 236, 274, 316 nm | |

| SMILES | C[C@H]1CCC--INVALID-LINK--O | [1] |

| InChI | InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | [1] |

Metabolism in Livestock

The metabolism of zearalenone to α-zearalenol and its less potent isomer, beta-zearalenol (B137171) (β-ZOL), varies significantly among animal species. This metabolic difference is a key factor in determining the susceptibility of different animals to the estrogenic effects of ZEN contamination. The primary enzymes involved in this biotransformation are 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).

Table 2: Metabolism of Zearalenone to this compound in Different Animal Species

| Animal Species | Primary Metabolite | Key Findings | References |

| Pigs | α-Zearalenol | Pigs are highly sensitive to ZEN due to a high conversion rate to the more estrogenic α-ZOL. The enterohepatic recirculation of ZEN and α-ZOL prolongs their presence in the body. | [2] |

| Ruminants (Cattle, Sheep, Goats) | β-Zearalenol | Ruminants are generally less sensitive to ZEN as their rumen microbiota can degrade it to some extent, and the primary metabolite is the less estrogenic β-ZOL. However, α-ZOL is still produced. | [3] |

| Poultry (Chickens, Turkeys) | Species-dependent | Broiler chickens and laying hens tend to produce more β-ZOL, while turkeys show a more extensive biotransformation of ZEN to α-ZOL, potentially indicating higher sensitivity. | [4] |

Toxicological Effects

The primary toxicological effect of α-ZOL is its potent estrogenic activity, which disrupts the reproductive functions in both male and female animals.

Reproductive Toxicity in Females

In female animals, exposure to α-ZOL can lead to a range of reproductive disorders, including:

-

Hyperestrogenism

-

Swelling of the vulva and mammary glands

-

Irregular estrous cycles

-

Reduced fertility and infertility

-

Abortion and stillbirths

-

Reduced litter size

Reproductive Toxicity in Males

In male animals, α-ZOL has been shown to adversely affect the reproductive system by:

-

Reducing testicular and epididymal sperm counts.

-

Decreasing sperm production efficiency.

-

Lowering serum testosterone (B1683101) concentrations.

-

Increasing the number of abnormal spermatozoa.

-

Decreasing sperm motility and viability.

Table 3: Summary of In-Vivo Toxicological Studies of this compound

| Animal Model | Dosage | Exposure Duration | Key Findings | Reference |

| Male Mice | 25, 50, and 75 mg/kg body weight (i.p.) | 7 days | Significant reduction in testicular and epididymal sperm counts, efficiency of sperm production, and serum testosterone. Increased number of abnormal spermatozoa. | |

| Female Rats | 1.8 and 3.6 mg/kg in feed | 4 weeks | Significant increase in uterus weight. | [5] |

| Pregnant Rats | 10 and 20 mg/kg in feed | Gestation days 0-21 | Decreased feed intake and body weight in dams and female offspring. Increased follicle-stimulating hormone and decreased estradiol (B170435) in both dams and adult F1 offspring. | [6] |

Mechanism of Action: Estrogen Receptor Signaling

This compound exerts its estrogenic effects by binding to and activating estrogen receptors (ERs), primarily estrogen receptor alpha (ERα). This binding mimics the action of the natural hormone 17β-estradiol, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.

Experimental Protocols

This section provides detailed methodologies for the analysis of α-ZOL in animal feed and for assessing its estrogenic activity and reproductive toxicity.

Analysis of this compound in Animal Feed

A general workflow for the analysis of mycotoxins in animal feed is presented below.

This method offers a selective and quantitative approach for the determination of α-ZOL.

1. Sample Preparation:

-

Extraction: Weigh 25 g of the ground feed sample into a blender jar. Add 100 mL of acetonitrile:water (90:10, v/v) and blend at high speed for 3 minutes.

-

Filtration: Filter the extract through a fluted filter paper.

-

Dilution: Dilute a portion of the filtrate with phosphate-buffered saline (PBS).

-

Immunoaffinity Column Cleanup: Pass the diluted extract through a Zearalenone-specific immunoaffinity column (IAC).

-

Washing: Wash the IAC with PBS to remove interfering compounds.

-

Elution: Elute α-ZOL from the IAC with methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-FLD Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile:water:methanol (e.g., 46:46:8, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Fluorescence Detection: Excitation wavelength (λex) of 274 nm and an emission wavelength (λem) of 440 nm.[7]

GC-MS is a highly sensitive and confirmatory method for α-ZOL analysis.

1. Sample Preparation:

-

Follow the same extraction and immunoaffinity column cleanup steps as for HPLC-FLD.

-

Derivatization: Evaporate the eluate to dryness. Add a silylating agent (e.g., BSTFA + 1% TMCS) and heat to convert α-ZOL to its more volatile trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Conditions:

-

Column: Capillary column suitable for mycotoxin analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C), and hold.

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for the TMS derivative of α-ZOL.[8][9]

In-Vitro Estrogenicity Assay (E-Screen Assay)

The E-Screen assay uses the estrogen receptor-positive human breast cancer cell line, MCF-7, to assess the estrogenic activity of compounds by measuring cell proliferation.[10][11]

1. Cell Culture:

-

Maintain MCF-7 cells in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Prior to the assay, culture the cells in a hormone-free medium (using charcoal-stripped FBS) to deplete endogenous estrogens.

2. Assay Procedure:

-

Seed the cells in 96-well plates at an appropriate density.

-

After cell attachment, replace the medium with a hormone-free medium containing various concentrations of α-ZOL, a positive control (17β-estradiol), and a negative control (vehicle).

-

Incubate the cells for a defined period (e.g., 6 days).

-

Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and number.

3. Data Analysis:

-

Calculate the proliferative effect (PE) as the ratio of the highest cell number in the presence of the test compound to the cell number in the negative control.

-

Compare the PE of α-ZOL to that of 17β-estradiol to determine its relative proliferative potency (RPP).

In-Vivo Reproductive Toxicity Study

This protocol is based on the principles of the OECD Test Guideline 416 for a two-generation reproduction toxicity study.

1. Animal Model and Husbandry:

-

Use a suitable rodent species, such as the Sprague-Dawley rat.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to feed and water.

2. Experimental Design:

-

Acclimatize the animals and then randomly assign them to different dose groups (at least three dose levels of α-ZOL in the feed and a control group).

-

P Generation (Parental): Administer the test substance to males and females for a pre-mating period (e.g., 10 weeks). Continue dosing throughout mating, gestation, and lactation.

-

F1 Generation (First Filial): Select offspring from the P generation at weaning and continue their exposure to the same dietary concentrations of α-ZOL through to maturity, mating, and the production of the F2 generation.

3. Endpoints for Evaluation:

-

Parental Animals: Monitor clinical signs, body weight, feed consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. Conduct a thorough necropsy and histopathological examination of reproductive organs.

-

Offspring: Evaluate litter size, sex ratio, viability, and body weight at birth and throughout lactation. Assess anogenital distance in pups. Monitor growth and sexual development of the F1 generation. Conduct a necropsy and histopathological examination of selected F1 and F2 animals.

Regulatory Limits

Regulatory limits for zearalenone and its metabolites in animal feed vary by country and region. The European Union has established guidance values for zearalenone in different feed materials and complete feedingstuffs. It is important to note that these limits are typically for the parent compound, zearalenone, and do not always explicitly include its metabolites like α-zearalenol.

Conclusion

This compound is a significant contaminant in animal feed with potent estrogenic effects that can severely impact the reproductive health and productivity of livestock. Its formation from the parent mycotoxin, zearalenone, is species-dependent, leading to varying degrees of susceptibility among different animals. The information and protocols provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals to understand, detect, and evaluate the risks associated with α-ZOL contamination. Continued research into its mechanism of action and the development of effective mitigation strategies are crucial for safeguarding animal and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 4. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of alpha-Zearalenol: A Technical Guide

Executive Summary: Alpha-Zearalenol (B28931) (α-ZOL) is a potent mycotoxin and the primary estrogenic metabolite of zearalenone (B1683625) (ZEN), a compound produced by Fusarium species fungi that commonly contaminate cereal crops.[1][2][3] Due to its structural similarity to endogenous estrogens, α-ZOL exhibits significant biological activity, primarily by interacting with estrogen receptors.[2][4] Its estrogenic potency is approximately three to four times greater than that of its parent compound, ZEN.[2] This activity underlies its primary toxicological effects, including reproductive toxicity, endocrine disruption, and the stimulation of hormone-dependent cancer cell proliferation.[1][5] Furthermore, its metabolites have been implicated in genotoxicity through the generation of oxidative DNA damage.[6] This document provides a comprehensive technical overview of the toxicological profile of α-ZOL, detailing its metabolic pathways, mechanisms of action, and key toxicological endpoints, supported by quantitative data and experimental methodologies.

Metabolism and Pharmacokinetics

Zearalenone, upon ingestion, is rapidly metabolized in the liver and intestines.[2][7] The primary metabolic pathway involves the reduction of ZEN's ketone group by hydroxysteroid dehydrogenases (HSDs), leading to the formation of two stereoisomeric metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL).[7][8]

In humans and pigs, the formation of α-ZOL is favored over β-ZOL.[2][9] This is toxicologically significant, as hydroxylation to α-ZOL is considered an activation process, yielding a metabolite with substantially higher estrogenic activity, while the production of β-ZOL is a deactivation or detoxification step.[7][10] These metabolites can be further conjugated with glucuronic acid or sulfates to facilitate their elimination from the body.[7][8][11] This glucuronidation is a detoxification reaction that significantly reduces estrogenic activity.[11]

References

- 1. Effects of zearalenone and α-Zearalenol in comparison with Raloxifene on T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Zearalenol - Wikipedia [en.wikipedia.org]

- 3. bioaustralis.com [bioaustralis.com]

- 4. mdpi.com [mdpi.com]

- 5. Toxic effects of zearalenone and its derivatives this compound on male reproductive system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity and inactivation of catechol metabolites of the mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detoxification Strategies for Zearalenone Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zearalenone - Wikipedia [en.wikipedia.org]

- 10. Zearalenone and Its Derivatives α-Zearalenol and β-Zearalenol Decontamination by Saccharomyces cerevisiae Strains Isolated from Bovine Forage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Estrogenic Activity of Alpha-Zearalenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Zearalenol (α-ZOL) is a mycotoxin and a major metabolite of zearalenone (B1683625) (ZEN), a compound produced by fungi of the Fusarium genus commonly found in cereals.[1][2][3] Structurally similar to the endogenous estrogen 17β-estradiol, α-ZOL exhibits potent estrogenic activity, raising concerns about its potential endocrine-disrupting effects in both humans and animals.[2][4][5] This technical guide provides an in-depth analysis of the estrogenic activity of α-ZOL, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanism of Estrogenic Activity

The estrogenic effects of α-ZOL are primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα and ERβ.[2][6] As an ER agonist, α-ZOL mimics the actions of endogenous estrogens, initiating a cascade of molecular events that lead to estrogenic responses.[7]

Signaling Pathway of this compound

The binding of α-ZOL to estrogen receptors triggers a well-defined signaling pathway:

-

Receptor Binding: α-ZOL, due to its structural analogy to estradiol (B170435), binds to the ligand-binding domain of estrogen receptors located in the cytoplasm or nucleus of target cells.[8][9] This binding induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: Upon ligand binding, the estrogen receptors dimerize and translocate to the nucleus if they are not already there.[10]

-

DNA Binding and Transcriptional Activation: In the nucleus, the α-ZOL-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[11]

-

Gene Expression: The binding of the complex to EREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of estrogen-responsive genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological and pathological effects of α-ZOL.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of α-ZOL has been quantified in various in vitro assays. The following tables summarize key data from the literature, comparing its activity with its parent compound, zearalenone (ZEN), and its stereoisomer, beta-zearalenol (B137171) (β-ZOL).

Table 1: Estrogenic Potency in Reporter Gene Assays

| Compound | Assay System | Cell Line | EC50 (nM) | Reference |

| α-Zearalenol | Estrogen Receptor Reporter Gene Assay | Not Specified | 0.022 ± 0.001 | [3] |

| 17β-Estradiol | Estrogen Receptor Reporter Gene Assay | Not Specified | 0.015 ± 0.002 | [3] |

| Zearalenone | Estrogen Receptor Reporter Gene Assay | Not Specified | ~1.54 | [3] |

| β-Zearalenol | Estrogen Receptor Reporter Gene Assay | Not Specified | ~3.08 | [3] |

EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Table 2: Proliferative Effects on ER-Positive Breast Cancer Cells

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| α-Zearalenol | E-Screen | MCF-7 | EC50 | 0.06 nM | [7] |

| α-Zearalenol | E-Screen | MCF-7 | Highest RPE | 90.5% at 9.37 µM | [1][12] |

| Zearalenone | E-Screen | MCF-7 | RPE | 10% - 91% | [8][9] |

| β-Zearalenol | E-Screen | MCF-7 | RPE | 10% - 91% | [8][9] |

| α-Zearalenol | Proliferation Assay | T47D | Stimulated Growth | At 10⁻⁹ M | [13] |

| Zearalenone | Proliferation Assay | T47D | Stimulated Growth | At 10⁻⁸ M | [13] |

RPE (Relative Proliferative Effect) is the proliferative response of a test compound relative to that of 17β-estradiol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of estrogenic activity. The following sections outline the protocols for key experiments cited in the literature.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: Prepare a cytosol or nuclear extract containing estrogen receptors from a suitable source, such as the uterus of immature or ovariectomized rodents or from ER-expressing cell lines.

-

Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) and varying concentrations of unlabeled α-ZOL (or other test compounds). Include control tubes with only the radiolabeled estradiol to determine maximum binding and tubes with a large excess of unlabeled estradiol to determine non-specific binding.

-

Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the small, unbound estradiol molecules.

-

Quantification: Centrifuge the tubes to pellet the charcoal and measure the radioactivity in the supernatant, which contains the receptor-bound [³H]-E2, using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-E2 as a function of the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is then determined from this curve.

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

This bioassay measures the estrogen-dependent proliferation of human breast cancer cells (e.g., MCF-7) that endogenously express the estrogen receptor.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zearalenone, an Estrogenic Mycotoxin, Is an Immunotoxic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GFP-reporter for a high throughput assay to monitor estrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of zearalenone and α-Zearalenol in comparison with Raloxifene on T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of alpha-Zearalenol in Livestock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zearalenone (B1683625) (ZEN), a non-steroidal estrogenic mycotoxin produced by Fusarium species, is a prevalent contaminant in livestock feed, posing significant risks to animal health and productivity. Its metabolic transformation within livestock is a critical area of study, as the resulting metabolites can exhibit even greater toxicity than the parent compound. This technical guide provides a comprehensive overview of the metabolism of one of the most potent ZEN metabolites, alpha-zearalenol (B28931) (α-ZEL), in key livestock species. The document details the metabolic pathways, presents quantitative data on metabolite distribution, outlines experimental protocols for analysis, and visualizes the key signaling pathways affected by α-ZEL.

Core Metabolism of Zearalenone to this compound

The primary metabolic pathway of ZEN in livestock involves the reduction of its C6' keto group to form two main stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). This biotransformation is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which are present in various tissues, including the liver and intestines.

The estrogenic potency of these metabolites varies significantly. α-ZEL exhibits a much higher binding affinity for estrogen receptors than ZEN itself, making it a more potent mycoestrogen.[1] Conversely, β-ZEL is considered to be less estrogenic. The ratio of α-ZEL to β-ZEL formation is highly species-dependent and is a key factor in determining an animal's sensitivity to ZEN.[2]

Pigs are particularly susceptible to the effects of ZEN due to their propensity to metabolize it predominantly into the more estrogenic α-ZEL.[2][3] In ruminants such as cattle, the rumen microbiota play a significant role in ZEN metabolism, with studies showing that α-ZEL is the predominant metabolite in the rumen.[4][5] However, in the feces of cows, β-ZEL is often the main metabolite detected.[4][5] Poultry are generally considered more resistant to ZEN, which is partly attributed to differences in their metabolic pathways.[2]

Quantitative Data on this compound and Metabolite Distribution

The distribution and concentration of α-ZEL and other ZEN metabolites vary considerably among livestock species and tissues. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Zearalenone and its Metabolites in Swine Tissues and Fluids

| Sample Type | ZEN Concentration (ng/g or ng/mL) | α-ZEL Concentration (ng/g or ng/mL) | β-ZEL Concentration (ng/g or ng/mL) | α-ZEL:β-ZEL Ratio | Reference |

| Urine | Variable | ~170.8 (max) | Variable | 3:1 | [6][7] |

| Liver | Minor | Predominant | Minor | 2.5:1 | [6] |

| Myocardium (15 µg ZEN/kg BW) | 93.42% of total | 5.96% of total | 0.61% of total | ~9.8:1 | [8] |

| Reproductive Tissues (Cervix) | Significantly higher than other repro. tissues | Not detected | Not detected | - | [9] |

Table 2: Concentration of Zearalenone and its Metabolites in Cattle Tissues and Fluids

| Sample Type | ZEN Concentration | α-ZEL Concentration | β-ZEL Concentration | Notes | Reference |

| Rumen Fluid | - | Predominant metabolite | Lower concentrations | In vivo study | [4][10] |

| Feces | - | Lower proportion | Main metabolite | - | [4] |

| Serum (after 21 days of 500 µg/kg TMR) | - | Increased 14-fold from baseline | - | - | [11] |

| Urine | - | Lower concentration | Higher concentration | β-ZEL is a common metabolite in cows | [11] |

Table 3: Concentration of Zearalenone and its Metabolites in Poultry Tissues

| Sample Type | ZEN Concentration (ng/g) | α-ZEL Concentration (ng/g) | β-ZEL Concentration (ng/g) | Notes | Reference |

| Liver | - | 7.46 ± 9.37 | 22.73 ± 55.0 | β-ZOL is produced in high quantities by hepatic microsomes | [2] |

| Small Intestine, Liver, Kidney, Muscle | α-ZEL > β-ZEL | - | - | Order of concentration: Small intestine > liver > kidney > muscle | [10] |

Experimental Protocols

Accurate quantification of α-ZEL and other ZEN metabolites is crucial for research and diagnostics. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Zearalenone and its Metabolites in Animal Feed using UHPLC-MS/MS

This protocol is based on a method for the simultaneous determination of ZEN and its metabolites in feed samples.[12][13][14]

1. Sample Preparation and Extraction:

-

Obtain a representative feed sample and grind it to a fine powder.

-

Weigh 5 g of the ground sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile/water (80:20, v/v) and vortex for 30 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of methanol/water (50:50, v/v).

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm nylon filter before analysis.

3. UHPLC-MS/MS Analysis:

-

UHPLC System: Waters ACQUITY H-Class or equivalent.

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.9 μm).

-

Mobile Phase: A gradient of (A) methanol and (B) 5 mmol/L ammonium (B1175870) acetate (B1210297) in water.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative modes may be used depending on the specific metabolites.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.

Protocol 2: In Vitro Metabolism of Zearalenone using Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of ZEN by liver microsomes from different livestock species.[15][16][17]

1. Preparation of Incubation Mixture:

-

Prepare a stock solution of Zearalenone in a suitable solvent (e.g., DMSO or ethanol).

-

In a microcentrifuge tube, combine the following on ice:

-

Liver microsomes (e.g., 0.5 mg/mL final concentration).

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or UDPGA for glucuronidation studies.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Zearalenone solution (to a final concentration of, for example, 10 µM).

-

2. Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system or UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

3. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. Analysis:

-

Analyze the samples using a validated LC-MS/MS method as described in Protocol 1 to identify and quantify the metabolites formed.

Signaling Pathways Affected by this compound

This compound can disrupt cellular processes by interfering with key signaling pathways, leading to oxidative stress, inflammation, and apoptosis.

Keap1-Nrf2 Signaling Pathway

ZEN and its metabolites can induce oxidative stress, which in turn activates the Keapt1-Nrf2 signaling pathway as a cellular defense mechanism.[18][19][20]

Caption: α-Zearalenol-induced activation of the Keap1-Nrf2 antioxidant response pathway.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are involved in cellular responses to stress. ZEN and its metabolites have been shown to modulate these pathways, often leading to pro-inflammatory or apoptotic outcomes.[21][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. Metabolism of Zearalenone in the Rumen of Dairy Cows with and without Application of a Zearalenone-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration levels of zearalenone and its metabolites in urine, muscle tissue, and liver samples of pigs fed with mycotoxin-contaminated oats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zearalenone and Reproductive Function in Farm Animals | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of zearalenone and α-zearalenol in swine liver and reproductive tissues using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zearalenone (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity [mdpi.com]

- 11. Zearalenone and Its Metabolites in Blood Serum, Urine, and Milk of Dairy Cows [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]

- 14. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucuronidation of zearalenone, zeranol and four metabolites in vitro: formation of glucuronides by various microsomes and human UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro phase I metabolism of cis-zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Profile of Zearalenone in Liver Microsomes from Different Species and Its in Vivo Metabolism in Rats and Chickens Using Ultra High-Pressure Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ab :: Animal Bioscience [animbiosci.org]

- 19. researchgate.net [researchgate.net]

- 20. Zearalenone Exposure Affects the Keap1-Nrf2 Signaling Pathway and Glucose Nutrient Absorption Related Genes of Porcine Jejunal Epithelial Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 21. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Toxicokinetics and Bioavailability of alpha-Zearalenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Zearalenol (B28931) (α-ZEL), a primary metabolite of the mycotoxin zearalenone (B1683625) (ZEN), exhibits potent estrogenic activity, raising significant concerns for animal and human health. Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is crucial for accurate risk assessment and the development of effective mitigation strategies. This guide provides a comprehensive overview of the current scientific knowledge on the toxicokinetics and bioavailability of α-ZEL, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops worldwide.[1] Upon ingestion, ZEN is rapidly metabolized to α-ZEL and its epimer, β-zearalenol (β-ZEL).[2] α-ZEL displays a significantly higher binding affinity for estrogen receptors than its parent compound, making it a key contributor to the overall estrogenic effects observed after ZEN exposure.[3] The toxicological profile of α-ZEL necessitates a thorough understanding of its fate within the body.

Toxicokinetics of this compound

The toxicokinetics of α-ZEL are characterized by rapid absorption, extensive metabolism, and species-specific variations in its metabolic profile and excretion.

Absorption

Following oral administration, zearalenone is rapidly absorbed from the gastrointestinal tract.[4][5] While direct oral administration studies of α-ZEL are limited, studies on its parent compound, ZEN, provide valuable insights. In pigs, ZEN is readily absorbed, with 80-85% of an oral dose being taken up.[6] In vitro studies using Caco-2 cells, a model of human intestinal absorption, suggest that ZEN and α-ZEL are extensively and rapidly absorbed.[7]

Distribution

After absorption, α-ZEL is distributed to various tissues. Studies in broiler chickens have shown that after oral administration of ZEN, α-ZOL and β-ZOL were detectable in the liver, kidney, and small intestine for up to 12 hours, and in muscle for up to 1 hour.[8] In pigs, ZEN and α-ZEL have been found in reproductive tissues, with significantly higher concentrations of ZEN in the cervix compared to other reproductive tissues.[9]

Metabolism

The metabolism of α-ZEL is a complex process involving both Phase I and Phase II reactions, primarily occurring in the liver and intestinal mucosa.[2][3]

Phase I Metabolism: The primary Phase I metabolic pathway for zearalenone is the reduction of its C-6' ketone group to form α-ZEL and β-ZEL, a reaction catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[2][4] In pigs and humans, the formation of the more estrogenic α-ZEL is favored, whereas in poultry and ruminants, the less potent β-ZEL is the predominant metabolite.[1] Further hydroxylation and dehydrogenation of α-ZEL can also occur.[10] Phenotyping studies have indicated the involvement of cytochrome P450 enzymes, specifically CYP3A4, CYP2C8, and CYP1A2, in the metabolism of α-ZEL.[10]

Phase II Metabolism: Following Phase I metabolism, α-ZEL and its metabolites undergo extensive conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) to form more water-soluble compounds that are more readily excreted.[7][11] Glucuronidation is a major detoxification pathway for ZEN and its metabolites.[11] Sulfonation has also been observed, occurring specifically at the 14-hydroxyl group.[7]

Excretion

The primary route of excretion for α-ZEL and its metabolites is through bile and urine.[5] In rats, approximately 55% of an oral dose of ZEN was excreted in the feces and 15-20% in the urine within 96 hours.[12] Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine, can prolong the half-life of ZEN and its metabolites in the body.[13][14]

Bioavailability of this compound

The oral bioavailability of α-ZEL is influenced by its rapid absorption and extensive first-pass metabolism. In broiler chickens, the absolute oral bioavailability of zearalenone was found to be low, ranging from 6.87% to 10.28%.[15] A study in pigs demonstrated high oral bioavailability for ZEN and its modified forms, including α-ZEL, but also highlighted extensive first-pass glucuronidation.[16] In rats, plasma concentrations of α-ZEL were below the limit of quantification after oral administration, suggesting significant first-pass metabolism.[10]

Quantitative Toxicokinetic Data

The following tables summarize key quantitative toxicokinetic parameters for zearalenone and its metabolite α-zearalenol from various studies.

Table 1: Toxicokinetic Parameters of Zearalenone (Precursor to α-Zearalenol) in Broiler Chickens

| Parameter | Value | Species | Administration | Dose | Reference |

| t1/2β (h) | 1.36 ± 0.29 | Broiler Chickens | Intravenous | 1.2 mg/kg BW | [8] |

| Vd (L/kg) | 6.40 ± 0.89 | Broiler Chickens | Intravenous | 1.2 mg/kg BW | [8] |

| Absolute Oral Bioavailability (%) | 29.66 ± 5.6 | Broiler Chickens | Oral vs. Intravenous | 1.2 mg/kg BW | [8] |

| Tmax (h) | 0.32–0.97 | Broiler Chickens, Laying Hens, Turkey Poults | Oral | - | [15] |

| T1/2el (h) | 0.29–0.46 | Broiler Chickens, Laying Hens, Turkey Poults | Oral | - | [15] |

Table 2: Tissue Distribution of Zearalenone and its Metabolites in Broiler Chickens after Oral Administration of Zearalenone (1.2 mg/kg BW)

| Tissue | Compound | Time to Max Concentration (h) | Max Concentration (ng/g) | Reference |

| Small Intestine | ZEA | 1 | 114.7 ± 13.1 | [8] |

| Liver | α-ZOL & β-ZOL | Detectable up to 12h | - | [8] |

| Kidney | α-ZOL & β-ZOL | Detectable up to 12h | - | [8] |

| Muscle | α-ZOL & β-ZOL | Detectable up to 1h | - | [8] |

Table 3: Glucuronidation of Zearalenone and its Metabolites in Pigs

| Compound | Tissue | Degree of Glucuronidation (%) | Reference |

| Zearalenone | Urine | 27 | [17] |

| Zearalenone | Liver | 62 | [17] |

| This compound | Urine | 88 | [17] |

| This compound | Liver | 77 | [17] |

| beta-Zearalenol | Urine | 94 | [17] |

| beta-Zearalenol | Liver | 29 | [17] |

Experimental Protocols

In Vivo Toxicokinetic Study in Pigs

-

Animals: Clinically healthy pigs are used. Animals are often cannulated in the jugular vein for blood sampling and sometimes in the duodenum for studying enterohepatic circulation.[13][16]

-

Administration: α-Zearalenol is administered intravenously (IV) via the jugular vein cannula or orally (PO) by gavage.

-

Dosing: Doses are typically selected based on known contamination levels in feed or previous toxicity studies.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after administration. Urine and feces may also be collected over a defined period.

-

Sample Analysis: Plasma, urine, and fecal concentrations of α-ZEL and its metabolites are quantified using a validated LC-MS/MS method.[18]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key toxicokinetic parameters such as elimination half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability (F).

In Vitro Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[4][5]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: A solution of α-ZEL is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to determine the rate of transport from AP to BL. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

-

Sample Analysis: The concentration of α-ZEL in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Liver Microsome Metabolism Assay

-

Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, pig, human) through differential centrifugation.

-

Incubation: α-ZEL is incubated with the liver microsomes in the presence of a NADPH-generating system (cofactor for CYP450 enzymes) at 37°C.[8][19]

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

-

Sample Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining α-ZEL and the formation of its metabolites.

-

Metabolic Stability Assessment: The rate of disappearance of α-ZEL is used to determine its metabolic stability and to identify the metabolites formed.

Signaling Pathways Affected by this compound

α-Zearalenol exerts its toxic effects through various signaling pathways, primarily due to its estrogenic properties.

Estrogen Receptor Signaling Pathway

α-ZEL is a potent agonist of estrogen receptors (ERα and ERβ).[20] Upon binding to ERs in the cytoplasm, the α-ZEL-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a range of estrogenic effects, including altered cell proliferation and reproductive toxicity.[11][20]

Apoptosis Signaling Pathways

α-Zearalenol can induce apoptosis (programmed cell death) in various cell types through multiple pathways.

-

Mitochondrial (Intrinsic) Pathway: α-ZEL can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in apoptosis.[10]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including ERK1/2, JNK, and p38, can be activated by α-ZEL and contribute to the apoptotic process.[2][21]

-

Endoplasmic Reticulum (ER) Stress Pathway: α-ZEL can induce ER stress, which in turn can trigger apoptosis through the activation of specific signaling molecules like CHOP and caspase-12.[10]

Conclusion